Cas no 77573-06-9 (12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate)

12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate structure
77573-06-9 structure
Product Name:12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate
CAS-nummer:77573-06-9
MF:C39H62O6
MW:626.905992984772
CID:1787687
PubChem ID:187134
Update Time:2025-04-21

12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate Chemische en fysische eigenschappen

Naam en identificatie

    • 12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate
    • (5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) hexadecanoate
    • 77573-06-9
    • 12a-Hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-2H,4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl hexadecanoate
    • DTXSID30998784
    • CHEBI:189358
    • Hexadecanoic acid, 6,6a,7a,8,9,12,12a,12b-octahydro-12a-hydroxy-2,2,7,7,9,11-hexamethyl-13-oxo-7H-6,9a-methano-4H-cyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d]-1,3-dioxin-12-yl ester, [6R-(6.alpha.,6a.alpha.,7a.alpha.,9.alpha.,9a.alpha.,12.beta.,12a.beta.,12b.alpha.)]-
    • FGFHNMBIMRVWIW-UHFFFAOYSA-N
    • 5beta,20-O,O-Isopropylidineingenol, 3beta-palmitate
    • Inchi: 1S/C39H62O6/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(40)44-34-26(2)24-38-27(3)22-30-32(36(30,4)5)29(33(38)41)23-28-25-43-37(6,7)45-35(28)39(34,38)42/h23-24,27,29-30,32,34-35,42H,8-22,25H2,1-7H3
    • InChI-sleutel: FGFHNMBIMRVWIW-UHFFFAOYSA-N
    • LACHT: OC12C(C(C)=CC31C(C(C=C1COC(C)(C)OC21)C1C(C)(C)C1CC3C)=O)OC(CCCCCCCCCCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 626.45463969g/mol
  • Monoisotopische massa: 626.45463969g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.1
  • Topologisch pooloppervlak: 82.1Ų
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.